2-amino-N-(2-ethylphenyl)benzamide

Catalog No.
S690501
CAS No.
19562-50-6
M.F
C15H16N2O
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(2-ethylphenyl)benzamide

CAS Number

19562-50-6

Product Name

2-amino-N-(2-ethylphenyl)benzamide

IUPAC Name

2-amino-N-(2-ethylphenyl)benzamide

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18)

InChI Key

BKOXJFYOTZYOLL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N

Cancer Drug Development

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Cancer Research .

Summary of the Application: The compound “2-amino-N-(2-ethylphenyl)benzamide” has been used in the design and synthesis of novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors . These inhibitors have shown potential in cancer drug development .

Methods of Application or Experimental Procedures: The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, were evaluated for their antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Results or Outcomes: The compounds showed potent antiproliferative activities against the tested cell lines . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .

Antioxidant and Antibacterial Activities

Specific Scientific Field: This application is in the field of Biochemistry and Microbiology .

Summary of the Application: “2-amino-N-(2-ethylphenyl)benzamide” has been used in the synthesis of novel benzamide compounds, which have been tested for their antioxidant and antibacterial activities .

Methods of Application or Experimental Procedures: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds also showed in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

2-amino-N-(2-ethylphenyl)benzamide is an organic compound characterized by its amine and benzamide functional groups. Its chemical formula is C15H18N2OC_{15}H_{18}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound features a benzene ring substituted with an ethyl group and an amino group, which contributes to its unique properties and potential applications in medicinal chemistry. The structural formula can be depicted as follows:

C6H5C O NHR\text{C}_{6}\text{H}_{5}\text{C O NHR}

where RR represents the ethyl-substituted phenyl group.

The chemical behavior of 2-amino-N-(2-ethylphenyl)benzamide is influenced by its functional groups. Key reactions include:

  • Acylation: The amine group can undergo acylation with various acyl chlorides to form derivatives with different biological activities.
  • N-Alkylation: The amino group can participate in N-alkylation reactions, which may enhance the lipophilicity and biological activity of the compound.
  • Hydrogenation: Under specific conditions, the compound can be hydrogenated to yield amines with varied properties.

These reactions are crucial for modifying the compound to improve its efficacy in biological applications or to explore new derivatives with enhanced properties.

Research indicates that 2-amino-N-(2-ethylphenyl)benzamide exhibits significant biological activity, particularly in cancer therapy. It has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in cancer progression. The compound has shown promising results in inhibiting cancer cell proliferation, particularly in leukemia and prostate cancer cell lines .

Additionally, derivatives of this compound have been explored for their anticonvulsant properties, suggesting a broader therapeutic potential beyond oncology .

The synthesis of 2-amino-N-(2-ethylphenyl)benzamide typically involves several key steps:

  • Formation of the Benzamide: The reaction of benzoic acid or its derivatives with 2-ethylphenylamine.
  • Reduction Steps: Utilizing reducing agents to convert intermediates into the desired amine form.
  • Purification: Final products are usually purified through techniques such as recrystallization or chromatography.

A general synthetic pathway may include the following steps:

  • Reacting 2-ethylphenylamine with benzoyl chloride under basic conditions to form the benzamide.
  • Purifying the resulting product through crystallization or chromatography.

2-amino-N-(2-ethylphenyl)benzamide has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing new anticancer agents or inhibitors targeting specific enzymes involved in cancer progression.
  • Neuroscience: Investigated for its anticonvulsant properties, making it a candidate for treating epilepsy or other neurological disorders.
  • Chemical Research: Used as a model compound in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving 2-amino-N-(2-ethylphenyl)benzamide focus primarily on its binding affinity and inhibitory effects on specific targets such as HDACs and kinases. These studies aim to elucidate the mechanism of action and identify potential synergistic effects when combined with other therapeutic agents. For instance, combinations of this compound with other inhibitors have shown enhanced antiproliferative effects against various cancer cell lines .

Several compounds share structural similarities with 2-amino-N-(2-ethylphenyl)benzamide, including:

  • 4-amino-N-(2-ethylphenyl)benzamide: Known for its anticonvulsant properties.
  • N-(4-chlorophenyl)benzamide: Exhibits distinct biological activity as an HDAC inhibitor.
  • N-(2-methylphenyl)benzamide: Another derivative that has been studied for similar pharmacological effects.

Comparison Table

CompoundKey FeaturesBiological Activity
2-amino-N-(2-ethylphenyl)benzamideEthyl substitution; HDAC inhibitor potentialAnticancer, anticonvulsant
4-amino-N-(2-ethylphenyl)benzamideSimilar structure; focus on neuroactivityAnticonvulsant
N-(4-chlorophenyl)benzamideChlorine substitution; HDAC inhibitionAnticancer
N-(2-methylphenyl)benzamideMethyl substitution; varied biological effectsPotential anticancer activity

Each compound exhibits unique characteristics that contribute to its specific biological activities, making them valuable in medicinal chemistry research.

XLogP3

2.9

Wikipedia

2-Amino-N-(2-ethylphenyl)benzamide

Dates

Modify: 2023-08-15

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